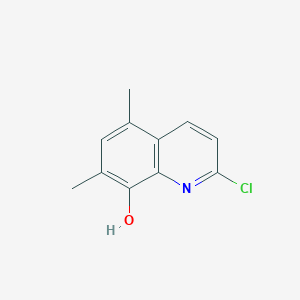

2-Chloro-5,7-dimethylquinolin-8-ol

Description

Significance of Quinolines as a Versatile Heterocyclic Scaffold

Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemrj.orgwikipedia.org This structure is a cornerstone in medicinal chemistry and materials science due to the wide range of biological and chemical properties exhibited by its derivatives. chemrj.orgwisdomlib.orgresearchgate.net Quinoline-based compounds are integral to the development of therapeutic agents, with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory drugs. chemrj.orgnih.govnih.gov The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate its properties for specific applications. researchgate.net Beyond medicine, quinoline derivatives are used in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors to specialty chemicals like 8-hydroxyquinoline (B1678124), a notable chelating agent. wikipedia.org

Contextualizing 2-Chloro-5,7-dimethylquinolin-8-ol within Quinoline Chemistry

This compound belongs to the vast family of quinoline derivatives. Its structure is characterized by a quinoline core with a chlorine atom at the 2-position, two methyl groups at the 5- and 7-positions, and a hydroxyl group at the 8-position. The presence and specific arrangement of these functional groups are key to its distinct chemical behavior and potential applications. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, providing a route for further chemical modification. The hydroxyl group at the 8-position, in conjunction with the nitrogen atom in the quinoline ring, can form stable complexes with metal ions, a property characteristic of 8-hydroxyquinoline derivatives. The methyl groups can influence the compound's solubility, lipophilicity, and steric interactions.

Research Trajectories and Academic Importance of this compound

While specific research on this compound is not as extensively documented in publicly available literature as some other quinoline derivatives, its structural motifs suggest several potential avenues of investigation. The academic importance of this compound lies in its potential as a building block for more complex molecules and as a ligand for coordination chemistry. Research into substituted quinolines is a vibrant area, with ongoing efforts to synthesize novel derivatives and explore their properties. For instance, studies on related compounds like 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) have detailed synthetic methods and crystallographic data, providing insights that could be applicable to the study of this compound. researchgate.net The synthesis of quinolines through methods like the Vilsmeier-Haack reaction is a well-established area of organic chemistry. researchgate.netorganic-chemistry.org The exploration of such compounds contributes to the fundamental understanding of structure-activity relationships within the quinoline class and may lead to the discovery of new materials or bioactive agents.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | This compound |

Table 2: Related Quinoline Compounds and Their Research Context

| Compound Name | Key Research Findings/Applications |

| 2-Chloroquinolin-8-ol | A known chemical intermediate. |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | Synthesis via Vilsmeier-Haack reaction and crystallographic structure has been reported. researchgate.net |

| 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline | Synthesis from the corresponding carbaldehyde has been documented. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,7-dimethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHWQMSRJRJPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC(=N2)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354054 | |

| Record name | 2-chloro-5,7-dimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312941-39-2 | |

| Record name | 2-chloro-5,7-dimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5,7 Dimethylquinolin 8 Ol

Established Synthetic Routes to 2-Chloro-5,7-dimethylquinolin-8-ol

The synthesis of this compound can be approached through a multi-step process that first involves the construction of the core quinoline (B57606) ring system, followed by targeted chlorination. The likely precursor for this synthesis is 5,7-dimethyl-8-hydroxyquinoline (B1300873). sigmaaldrich.com

Cyclization Reactions for Quinoline Ring Formation

The formation of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes. The synthesis of the 5,7-dimethyl-8-hydroxyquinoline precursor likely begins with 2-amino-3,5-dimethylphenol (B1594032). Classic methods such as the Skraup or Doebner-von Miller reactions are plausible pathways. iipseries.orgwikipedia.orgacs.org

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). In a hypothetical synthesis of the precursor, 2-amino-3,5-dimethylphenol would react under these conditions to yield 5,7-dimethyl-8-hydroxyquinoline. iipseries.org

Doebner-von Miller Reaction: This reaction utilizes an aniline, in this case, 2-amino-3,5-dimethylphenol, with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net The reaction is catalyzed by acid and proceeds through a 1,4-addition followed by cyclization and oxidation to form the quinoline ring. acs.org

Combes Quinoline Synthesis: This approach involves the condensation of an arylamine with a β-diketone under acidic conditions. wikipedia.orgdrugfuture.com While suitable for generating 2,4-disubstituted quinolines, it could be adapted for this synthesis depending on the chosen diketone. iipseries.org

Chlorination Strategies for the Quinoline Core

Once the 5,7-dimethyl-8-hydroxyquinoline core is synthesized, the next critical step is the regioselective introduction of a chlorine atom at the C-2 position. Direct chlorination of the 8-hydroxyquinoline (B1678124) ring typically occurs at the electron-rich 5 and 7 positions. mdpi.comgoogle.comsciencemadness.org Therefore, a more strategic approach is required.

The most common and established method for introducing a halogen at the 2-position of a quinoline ring is to start from the corresponding quinolin-2(1H)-one (also known as a 2-quinolone or carbostyril). The synthetic sequence would be:

Synthesis of 5,7-dimethyl-8-hydroxyquinolin-2(1H)-one: This intermediate would need to be prepared first.

Chlorination: The 2-quinolone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), to replace the hydroxyl group at the 2-position with a chlorine atom. This reaction is a standard transformation in quinoline chemistry.

A more modern approach could involve a one-pot oxidation/chlorination sequence from the corresponding quinoline N-oxide, or direct C-H activation/chlorination, though these methods are less traditional. researchgate.net For instance, a novel method for the C-2 chlorination of quinolines involves the formation of an N-fluoroquinolinium intermediate, which then reacts with a chlorine source like 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) in a microreactor system. researchgate.net

Regioselective Functionalization of the Hydroxyl Group

The phenolic hydroxyl group at the C-8 position is a key functional handle for further derivatization of this compound. This group imparts the ability to act as a potent bidentate chelating agent for various metal ions. nih.gov Standard reactions for phenolic hydroxyl groups can be applied for regioselective functionalization:

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis, reacting the corresponding phenoxide (formed by treatment with a base like K₂CO₃) with an alkyl halide. nih.gov This yields 8-alkoxy derivatives.

Esterification: Reaction with acyl chlorides or acid anhydrides under basic conditions would lead to the formation of the corresponding esters. This has been demonstrated in the synthesis of (8-hydroxyquinolin-5-yl)methyl benzoates from a related precursor. najah.edu

Mannich Reaction: The reactivity of the quinoline ring, activated by the hydroxyl group, allows for aminomethylation at the adjacent C-7 position, although in the target compound this position is already substituted. However, similar reactivity is a known feature of 8-hydroxyquinolines. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, green chemistry principles have been applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis has emerged as a powerful tool in this domain. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation provides efficient and rapid heating through direct interaction with polar molecules in the reaction mixture, a principle known as dielectric heating. anton-paar.com This technique offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced product purity. nih.gov

Several classical quinoline syntheses have been adapted for microwave conditions. For the synthesis of this compound, the cyclization step is a prime candidate for microwave assistance. For example, the Combes synthesis has been successfully performed under solvent-free conditions using a solid acid catalyst and microwave irradiation, significantly shortening reaction times from hours to minutes. asianpubs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Combes Synthesis of Quinolines

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Catalyst | H₂SO₄ | Acidic Styrol Resin (NKC-9) | asianpubs.org |

| Solvent | Ethanol, Xylene | Solvent-Free | asianpubs.org |

| Reaction Time | Several Hours | 1.5 - 5 minutes | nih.govasianpubs.org |

| Yield | Moderate to Good | High to Excellent (up to 92%) | asianpubs.orgnih.gov |

| Work-up | Neutralization, Extraction | Simple Filtration, Recyclable Catalyst | asianpubs.org |

This approach could plausibly be applied to the Combes reaction between 2-amino-3,5-dimethylphenol and a suitable β-diketone to efficiently produce the quinoline core.

Optimization of Reaction Conditions for Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For a multi-step synthesis like that of this compound, each step would require individual optimization. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

For the critical chlorination of the 5,7-dimethyl-8-hydroxyquinolin-2(1H)-one intermediate, a systematic optimization study would be performed. This involves screening various chlorinating agents, solvents of different polarities, and a range of temperatures and reaction times.

Table 2: Hypothetical Optimization of the C-2 Chlorination Reaction

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | POCl₃ | Toluene | 110 | 6 | 65 |

| 2 | POCl₃ | Acetonitrile (B52724) | 80 | 6 | 72 |

| 3 | POCl₃ | None (reflux) | 105 | 4 | 85 |

| 4 | POCl₃ / PCl₅ (1:1) | None (reflux) | 110 | 3 | 91 |

| 5 | SOCl₂ | DMF (cat.) | 70 | 8 | 58 |

| 6 | DCDMH / Selectfluor | Acetonitrile | 25 | 0.5 | 75 |

As illustrated in the hypothetical data in Table 2, using a mixture of POCl₃ and PCl₅ under solvent-free reflux conditions (Entry 4) might provide the highest yield in the shortest time for this traditional method. Modern methods (Entry 6) could offer milder conditions. researchgate.net Similar optimization studies for the initial cyclization reaction would focus on screening different acid catalysts and reaction media to achieve the most efficient synthesis of the quinoline precursor. researchgate.net

Impact of Temperature and Stoichiometry on Reaction Efficiency

Specific data on the impact of temperature and stoichiometry for the synthesis of this compound is unavailable. However, drawing parallels from related chlorination reactions of hydroxyquinolines is instructive.

For the chlorination of 8-hydroxyquinoline derivatives, temperature control is critical to prevent over-chlorination and the formation of undesired byproducts. A patented process for the dichlorination of 8-hydroxy-quinoline specifies a reaction temperature of 20 to 30°C to achieve high yields of the desired 5,7-dichloro product google.com. Higher temperatures could lead to the formation of polychlorinated species, such as the 5,6,7-trichloro derivative observed in the chlorination of 8-hydroxyquinaldine (B167061) researchgate.net.

Stoichiometry is equally crucial. A molar excess of the chlorinating agent is often required to drive the reaction to completion, but this must be carefully controlled. In the aforementioned patent, a molar excess of 3 moles of chlorine per mole of the hydroxyquinoline is used google.com. Insufficient chlorinating agent would result in incomplete conversion, leaving unreacted starting material, while an excessive amount would increase the likelihood of byproduct formation.

Kinetic Studies and Reaction Pathway Elucidation

No kinetic studies or detailed reaction pathway elucidations have been published for the synthesis of this compound. The mechanism of electrophilic chlorination on the quinoline ring in strong acid is generally understood to involve an attack of an electrophilic chlorine species (e.g., Cl⁺) on the protonated quinolinium cation pjsir.org. The precise pathway for selective C2 chlorination of an 8-hydroxyquinoline derivative is not established and would likely involve a complex interplay of electronic and steric factors.

For subsequent reactions, such as nucleophilic aromatic substitution at the C2 position, the mechanism is better understood. These reactions typically proceed through a bimolecular addition-elimination (SNAr) mechanism, where a nucleophile adds to the C2 carbon to form a tetrahedral Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity researchgate.net. The rate of this reaction is influenced by the electron-withdrawing effect of the quinoline nitrogen and the nature of the nucleophile.

Management and Analysis of Reaction Byproducts

The primary challenge in the synthesis of this compound would be managing the formation of byproducts. Based on analogous reactions, potential byproducts can be predicted. In the chlorination of 8-hydroxyquinaldine, for instance, both under-chlorination (5-chloro-8-hydroxyquinaldine) and over-chlorination (5,6,7-trichloro-8-hydroxyquinaldine) products were identified researchgate.net.

These byproducts would need to be separated from the desired product, typically using chromatographic techniques such as column chromatography on silica (B1680970) gel. The analysis of the product mixture would be carried out using standard analytical methods including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the structure of the desired product and identify impurities by their unique chemical shifts and coupling patterns.

Mass Spectrometry (MS) : To determine the molecular weight of the product and byproducts, confirming their elemental composition.

Infrared (IR) Spectroscopy : To identify characteristic functional groups present in the molecule.

Table 1: Potential Byproducts in the Synthesis of this compound and Methods for Analysis

| Potential Byproduct | Formation Pathway | Analytical Identification |

| 5,7-dimethylquinolin-8-ol | Incomplete chlorination | MS (lower m/z), ¹H NMR (absence of C2-H signal change) |

| Polychlorinated derivatives | Over-chlorination | MS (higher m/z corresponding to additional Cl atoms) |

| Isomeric chloro-derivatives | Non-selective chlorination | ¹H and ¹³C NMR (different chemical shifts and splitting patterns) |

Chemical Reactivity and Derivatization Strategies of this compound

The reactivity of this compound is dictated by the interplay of its functional groups: the reactive C2-chloro substituent, the electron-rich aromatic system, and the chelating 8-hydroxyl group.

Nucleophilic Substitution Reactions at the C2-Chloro Position

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it a versatile handle for introducing a wide range of functional groups.

Amination : Reaction with various primary and secondary amines can yield 2-aminoquinoline (B145021) derivatives. These reactions can be performed under thermal conditions or, more efficiently, using metal catalysis (see Section 2.4.3).

Alkoxylation/Hydroxylation : Reaction with alkoxides (e.g., sodium methoxide) or hydroxides can replace the chlorine with an alkoxy or hydroxyl group, respectively, to form ethers or quinolin-2(1H)-ones.

Thiolation : Reaction with thiols or thiolate anions provides access to 2-thioether derivatives. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) readily reacts with thiomorpholine (B91149) to furnish the corresponding 2-thiomorpholino derivative nih.gov.

The reactivity can be influenced by the substituents on the nucleophile and the reaction conditions. The presence of the 8-hydroxyl group can also play a role, potentially by coordinating to reagents or influencing the electronic properties of the ring system.

Electrophilic Substitution Reactions on the Quinoline System

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution. However, the existing substituents on this compound dramatically influence this reactivity. The 8-hydroxyl group and the 5,7-dimethyl groups are strongly activating and ortho-, para-directing.

Given that positions 5 and 7 are blocked by methyl groups and the C2 position is halogenated, any further electrophilic attack on the benzene (B151609) ring would be directed to the C6 position. The pyridine (B92270) ring remains deactivated, especially under acidic conditions. Therefore, reactions like nitration, sulfonation, or further halogenation would be expected to occur selectively at C6, provided the conditions are controlled to avoid decomposition. For example, sulfonation of 8-hydroxyquinoline with chlorosulfonic acid occurs readily at the C5 position, demonstrating the powerful directing effect of the hydroxyl group mdpi.com. In the target molecule, this directing influence would be channeled to the only available position on the carbocyclic ring, C6.

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The C2-chloro substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity.

Suzuki-Miyaura Coupling : This reaction couples the 2-chloroquinoline (B121035) with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is a powerful method for introducing aryl or vinyl substituents at the C2 position. Heterogeneous catalysts like Pd/C with a phosphine (B1218219) ligand have proven effective for the Suzuki coupling of 2-chloroquinolines acs.org.

Heck-Mizoroki Reaction : This reaction forms a C-C bond by coupling the 2-chloroquinoline with an alkene. It typically yields a 2-alkenylquinoline derivative and shows high stereoselectivity wikipedia.orglibretexts.orgorganic-chemistry.org. Various palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, are active for this transformation nih.gov.

Buchwald-Hartwig Amination : This is a highly efficient method for forming C-N bonds by coupling the 2-chloroquinoline with a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. This reaction often provides higher yields and requires milder conditions than traditional SNAr amination nih.govwikipedia.org. Studies on 6-bromo-2-chloroquinoline (B23617) have shown that selective amination at either position is possible by carefully tuning the catalyst, ligand, and reaction conditions nih.govacs.orgresearchgate.net.

Table 2: Representative Cross-Coupling Reactions for Derivatization at the C2-Position

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | 2-Aryl-5,7-dimethylquinolin-8-ol |

| Heck Reaction | Styrene | Pd(OAc)₂ / NHC Ligand | 2-Styryl-5,7-dimethylquinolin-8-ol |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP | 2-(Phenylamino)-5,7-dimethylquinolin-8-ol |

(Note: The conditions and products in this table are representative examples based on the reactivity of analogous 2-chloroquinolines.)

Functionalization at Methyl and Hydroxyl Group Sites

The presence of reactive methyl and hydroxyl groups on the this compound scaffold provides opportunities for a variety of chemical transformations. These sites allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives with potentially new chemical and physical properties. Research into the functionalization of this specific quinoline derivative and structurally related compounds has revealed pathways for selective modification at these positions.

The hydroxyl group at the C-8 position and the methyl group at the C-7 position are particularly susceptible to electrophilic substitution reactions, such as the Mannich reaction, which introduces an aminomethyl functional group. The hydroxyl group can also undergo standard reactions like etherification and esterification. The reactivity of the methyl group at C-5 is generally lower for these types of reactions.

Functionalization via Mannich Reaction

The Mannich reaction is a prominent method for the functionalization of 8-hydroxyquinolines. nih.gov This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, the quinoline), an aldehyde (typically formaldehyde), and a primary or secondary amine. In the context of this compound, the position adjacent to the hydroxyl group (C-7) is activated towards electrophilic substitution, making the C-7 methyl group a potential site for aminomethylation. While direct studies on this compound might be limited, the extensive research on other 8-hydroxyquinolines provides a strong precedent for this transformation. nih.gov

The reaction proceeds by forming an electrophilic iminium ion from the amine and formaldehyde, which then attacks the electron-rich quinoline ring, most favorably at the C-7 position. This transformation introduces an aminomethyl moiety, significantly altering the steric and electronic properties of the parent molecule. The general scheme for the Mannich reaction on this compound is presented below.

Table 1: Representative Mannich Reaction for the Synthesis of 7-Aminomethyl-2-chloro-5,7-dimethylquinolin-8-ol Derivatives

| Reactant 1 | Reagents | Reaction Conditions | Product |

| This compound | Formaldehyde, Various primary/secondary amines | Typically reflux in a suitable solvent like ethanol | 7-(Aminomethyl)-2-chloro-5,7-dimethylquinolin-8-ol derivatives |

Functionalization of the Hydroxyl Group

The hydroxyl group at the C-8 position is a versatile handle for introducing a variety of functional groups through etherification and esterification reactions. These transformations are fundamental in organic synthesis and allow for the fine-tuning of the molecule's properties.

Etherification:

The synthesis of ether derivatives from 8-hydroxyquinolines is a well-established process. The reaction typically involves the deprotonation of the hydroxyl group with a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction with an alkyl or aryl halide. This method allows for the introduction of a wide range of alkoxy groups to the quinoline core. For instance, the reaction of a related compound, 2-chloro-quinolin-5-ol, with 2-bromoethylmethylether in the presence of potassium carbonate yields the corresponding ether derivative. A similar strategy can be applied to this compound.

Table 2: General Scheme for Etherification of this compound

| Reactant 1 | Reagents | Reaction Conditions | Product |

| This compound | Alkyl/Aryl Halide (R-X), Base (e.g., K2CO3) | Stirring in a polar aprotic solvent (e.g., Acetone, DMF) at elevated temperatures | 8-Alkoxy-2-chloro-5,7-dimethylquinoline derivatives |

Esterification:

Table 3: General Scheme for Esterification of this compound

| Reactant 1 | Reagents | Reaction Conditions | Product |

| This compound | Acyl Halide (RCOCl) or Acid Anhydride ((RCO)2O), Base (e.g., Pyridine) | Stirring in an inert solvent at or below room temperature | 2-Chloro-5,7-dimethylquinolin-8-yl ester derivatives |

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 5,7 Dimethylquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of 2-Chloro-5,7-dimethylquinolin-8-ol, distinct signals are expected for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents on the quinoline (B57606) ring system. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

The protons on the pyridine (B92270) ring (H-3 and H-4) and the benzene (B151609) ring (H-6) will exhibit characteristic chemical shifts. nih.gov The two methyl groups at positions C-5 and C-7 are expected to appear as sharp singlets in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons, confirming the presence of the two methyl groups and the three aromatic protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.20 - 7.40 | Doublet (d) |

| H-4 | 8.00 - 8.20 | Doublet (d) |

| H-6 | 7.00 - 7.15 | Singlet (s) |

| 5-CH₃ | 2.40 - 2.60 | Singlet (s) |

| 7-CH₃ | 2.30 - 2.50 | Singlet (s) |

| 8-OH | 9.00 - 10.00 (variable) | Broad Singlet (br s) |

Note: These are predicted values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected, corresponding to the nine carbons of the quinoline core and the two methyl carbons. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment. The carbon atom attached to the chlorine (C-2) and the oxygen (C-8) would appear significantly downfield.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148.0 - 152.0 |

| C-3 | 121.0 - 123.0 |

| C-4 | 135.0 - 138.0 |

| C-4a | 138.0 - 141.0 |

| C-5 | 127.0 - 130.0 |

| C-6 | 124.0 - 127.0 |

| C-7 | 135.0 - 138.0 |

| C-8 | 150.0 - 154.0 |

| C-8a | 139.0 - 142.0 |

| 5-CH₃ | 18.0 - 22.0 |

| 7-CH₃ | 16.0 - 20.0 |

Note: These are predicted values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their connectivity within the pyridine ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For example, correlations from the 5-CH₃ protons to carbons C-4a, C-5, and C-6 would definitively place the methyl group at the C-5 position. Likewise, correlations from the H-6 proton to C-5, C-7, C-8, and C-4a would confirm its position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signal for each protonated carbon.

Together, these 2D NMR techniques provide a complete and reliable assignment of the molecular structure of this compound. nist.gov

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of organic compounds. It combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. For a compound like this compound, a reverse-phase LC method would be suitable for its separation and analysis. nih.gov

A study on the closely related compound 7-bromo-5-chloroquinolin-8-ol (B1266416) provides a robust framework for an applicable LC-MS/MS method. nih.govnih.gov Chromatographic separation can be achieved on a C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with a formic acid additive to promote protonation. nih.gov

Exemplary LC-MS Parameters for Analysis

| Parameter | Condition |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Full Scan and Product Ion Scan (for fragmentation) |

In positive ESI mode, the compound would be detected as its protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS), typically using TOF or Orbitrap analyzers, provides highly accurate mass measurements (typically < 5 ppm error). This accuracy allows for the determination of the elemental formula of the parent ion and its fragments, which is a critical step in confirming the identity of a newly synthesized compound.

For this compound (C₁₁H₁₀ClNO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass for [C₁₁H₁₁ClNO]⁺

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Monoisotopic Mass [M] | 207.0451 |

| Protonated Mass [M+H]⁺ | 208.0529 |

Observing an ion with an m/z value that matches this calculated mass to within a few parts per million would provide strong evidence for the compound's elemental composition.

Analysis of the fragmentation pattern in MS/MS experiments provides further structural confirmation. Based on studies of similar halogenated 8-hydroxyquinolines, key fragmentation pathways would involve losses of small molecules like CO, HCl, and cleavage of the methyl groups. nih.gov

Predicted Major Fragments for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 208.0529 | 193.0294 | -CH₃ | Loss of a methyl radical |

| 208.0529 | 180.0573 | -CO | Loss of carbon monoxide |

| 208.0529 | 172.0163 | -HCl | Loss of hydrogen chloride |

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a critical tool for identifying functional groups and understanding the molecular vibrations of this compound. By analyzing the interaction of infrared radiation or laser light with the molecule, a spectrum is produced that serves as a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the FTIR spectrum is expected to show a series of distinct peaks that confirm its molecular structure.

Key vibrational modes anticipated for this compound include the stretching of the O-H group, C-H bonds in the methyl and aromatic groups, C=C and C=N bonds within the quinoline ring, and the C-Cl bond. Analysis of related quinoline derivatives suggests that the hydroxyl group (O-H) stretch would appear as a broad band in the 3200-3600 cm⁻¹ region. mdpi.com The aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. mdpi.com The stretching vibrations of the C=C and C=N bonds in the heterocyclic ring are expected in the 1500-1650 cm⁻¹ range. mdpi.com The presence of methyl groups will give rise to symmetric and asymmetric C-H stretching and bending vibrations. Furthermore, the C-Cl stretching vibration is anticipated at lower wavenumbers, typically in the 600-800 cm⁻¹ region.

A representative table of expected FTIR frequencies for this compound, based on data from similar quinoline compounds, is provided below. mdpi.comresearchgate.net

| Wavenumber Range (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2970 | Methyl C-H stretching |

| 1500-1650 | C=C and C=N ring stretching |

| 1370-1470 | Methyl C-H bending |

| ~1300 | C-N stretching |

| 1200-1300 | In-plane O-H bending |

| 600-800 | C-Cl stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, it provides valuable information about non-polar functional groups and the skeletal vibrations of the aromatic ring.

For this compound, the Raman spectrum would be particularly useful for identifying the vibrations of the quinoline ring system. Strong Raman bands are expected for the C=C stretching modes within the aromatic rings. researchgate.net Similar to FTIR, characteristic bands for C-H and O-H vibrations will be present, although their intensities may differ. For instance, the C-Cl bond often yields a strong Raman signal. In studies of similar compounds like 4,7-dichloroquinoline, a characteristic band involving the C-Cl stretching mode has been identified. researchgate.net A distinctive band around 1580 cm⁻¹ has been assigned to a mode involving O-H bending in quinolin-8-ol, which would be relevant for the target molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π → π* and n → π* electronic transitions. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands in the 200-400 nm range. researchgate.net The π → π* transitions, which involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur at shorter wavelengths. The n → π* transitions, resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an antibonding π* orbital, are generally less intense and appear at longer wavelengths.

The specific positions and intensities of these absorption bands are influenced by the substituents on the quinoline ring. The hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃) groups can cause shifts in the absorption maxima (λ_max). For instance, the hydroxyl group can cause a bathochromic shift (to longer wavelengths). Studies on related quinoline derivatives show absorption maxima in the range of 337 nm to 341.73 nm. researchgate.net The solvent environment can also affect the electronic transitions, leading to shifts in the observed spectra. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate researchgate.net and 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.govresearchgate.net provides significant insight into the expected structural features. The quinoline ring system is expected to be essentially planar. researchgate.net The crystal packing would likely be stabilized by intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the quinoline ring, as well as π–π stacking interactions between the aromatic rings. researchgate.net

A hypothetical crystallographic data table for this compound, based on known structures of similar compounds, is presented below.

| Parameter | Expected Value | Reference Compound |

| Crystal System | Monoclinic | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| Space Group | P2₁/c | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| a (Å) | ~17.4 | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| b (Å) | ~4.6 | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| c (Å) | ~14.3 | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| β (°) | ~113.3 | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| V (ų) | ~1066 | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| Z | 4 | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

The PXRD pattern serves as a fingerprint for a specific crystalline phase. It can be used to identify the compound, assess its phase purity, and detect the presence of different polymorphic forms. For this compound, the PXRD pattern would consist of a unique set of peaks at specific 2θ angles, corresponding to the different lattice planes in its crystal structure. By comparing the experimental PXRD pattern with a pattern calculated from single-crystal XRD data, the bulk purity of the synthesized material can be confirmed.

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions

The stability and physicochemical properties of this compound in both its monomeric and aggregated states are significantly influenced by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in dictating the molecule's conformation and its interactions with its environment.

Intramolecular Interactions: A prominent intramolecular interaction within the this compound structure is the hydrogen bond between the hydroxyl group at the C8 position and the nitrogen atom of the quinoline ring. This interaction leads to the formation of a stable six-membered ring, which influences the planarity of the molecule. Computational studies on similar quinolone derivatives have shown that such intramolecular hydrogen bonds are a significant stabilizing feature. mdpi.com

Intermolecular Interactions: In the solid state, molecules of this compound are expected to engage in a variety of intermolecular non-covalent interactions. These include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom and the chloro substituent can act as acceptors, leading to the formation of hydrogen-bonded networks. In related crystal structures of hydroxylated quinolines, these networks are key to achieving three-dimensional stability.

π-π Stacking: The aromatic quinoline ring system allows for π-π stacking interactions between adjacent molecules. These interactions are a significant driving force in the packing of aromatic molecules in crystals. Studies on 5,6,7,8-tetrahydroquinolin-8-one, a related compound, revealed molecular layers organized with interlayer distances of approximately 3.468 Å, indicative of π-π stacking.

Halogen Bonding: The chlorine atom at the C2 position can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic site on a neighboring molecule. This type of interaction is increasingly recognized as an important factor in crystal engineering.

The interplay of these interactions can be studied using techniques such as quantum chemical calculations (e.g., Density Functional Theory) and Atoms in Molecule (AIM) analysis, which can identify and characterize the bond critical points for these non-covalent interactions. rsc.org

Studies on Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the development of solid-state materials. Different polymorphs of this compound would exhibit distinct physical properties, including solubility, melting point, and stability.

The investigation of polymorphism typically involves the crystallization of the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and subsequent analysis of the resulting solid forms by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

The crystal packing of this compound is determined by the cumulative effect of the intermolecular interactions discussed previously. The specific arrangement of molecules in the crystal lattice will seek to maximize attractive interactions while minimizing repulsive forces. For instance, in the crystal structure of a related compound, 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, molecules are linked via C—H⋯O hydrogen bonds to form inversion dimers, which are then further linked by C—H⋯N hydrogen bonds into ribbons. nih.gov Similar motifs could be anticipated in the crystal structure of this compound.

The presence of the two methyl groups at the C5 and C7 positions will also sterically influence the possible packing arrangements.

Table 1: Crystallographic Data for a Related Quinolone Derivative

| Parameter | Value |

| Compound | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline |

| Formula | C12H12ClNO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.4492 (12) |

| b (Å) | 4.6271 (2) |

| c (Å) | 14.3773 (7) |

Data from a related compound used for illustrative purposes. researchgate.net

Purity Assessment and Chromatographic Separation Techniques

Ensuring the purity of this compound is essential for its reliable use in any application. Chromatographic techniques are the cornerstone of both the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purification of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing an acid modifier like formic acid or trifluoroacetic acid).

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any impurities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the quinoline chromophore exhibits strong absorbance.

For more sensitive and selective detection, HPLC can be coupled with mass spectrometry (HPLC-MS). This allows for the determination of the mass-to-charge ratio of the eluting compounds, providing confirmation of the identity of this compound and its potential impurities. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for a similar compound, 7-bromo-5-chloroquinolin-8-ol, utilized a C18 column with a formic acid/acetonitrile/water mobile phase and detection via multiple reaction monitoring (MRM) in positive ion mode. nih.gov A similar approach would be highly effective for this compound.

Table 2: Illustrative HPLC Method Parameters for a Halogenated Quinolone

| Parameter | Condition |

| Column | Waters XTerra® MS C18, 3.5 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.2% Formic acid in Water |

| Mobile Phase B | 0.2% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Detection | Mass Spectrometry (MRM) |

Based on a method for a related compound. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative monitoring of reactions, checking the purity of fractions during purification, and determining appropriate solvent systems for column chromatography.

For this compound, a TLC plate coated with silica (B1680970) gel would be used as the stationary phase. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would serve as the mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The position of the compound on the developed plate is visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf) value can be calculated and used for comparison.

Regioisomeric Purity and Isomer Differentiation

The synthesis of this compound may potentially lead to the formation of regioisomers, for instance, isomers with the chloro and methyl groups at different positions on the quinoline ring. It is crucial to be able to separate and differentiate these isomers.

HPLC is particularly well-suited for this task. Due to subtle differences in their polarity and shape, regioisomers will often have slightly different retention times on a given HPLC column. By carefully optimizing the mobile phase composition, column temperature, and other chromatographic parameters, baseline separation of the desired isomer from its regioisomeric impurities can often be achieved.

In cases where HPLC resolution is challenging, other techniques may be required. Preparative HPLC can be used to isolate the individual isomers for independent characterization. Spectroscopic methods, particularly NMR (Nuclear Magnetic Resonance), are definitive in distinguishing between regioisomers. The chemical shifts and coupling patterns of the protons on the quinoline ring will be unique for each isomer, allowing for unambiguous structural assignment.

Coordination Chemistry of 2 Chloro 5,7 Dimethylquinolin 8 Ol As a Ligand

Ligand Properties and Chelating Capabilities of the 2-Chloro-5,7-dimethylquinolin-8-ol Scaffold

The 8-hydroxyquinoline (B1678124) scaffold is a classic bidentate, monoanionic ligand that coordinates to metal ions through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. nih.govresearchgate.net The electronic properties of the quinoline ring and the acidity of the hydroxyl group are key determinants of its coordinating ability.

Steric factors also play a crucial role. The methyl group at the 7-position, being in proximity to the coordinating nitrogen and oxygen atoms, could introduce some steric hindrance, potentially affecting the coordination geometry and the ability to form complexes with certain metal ions, especially those with smaller ionic radii.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent. scirp.orgmdpi.com The deprotonation of the hydroxyl group is often facilitated by the addition of a base or by carrying out the reaction in a basic medium.

Transition metals readily form stable complexes with 8-hydroxyquinoline and its derivatives. For a divalent metal ion like zinc(II), a 1:2 metal-to-ligand stoichiometry is common, resulting in a neutral complex, [Zn(C₁₁H₉ClNO)₂]. Given the electronic configuration of Zn(II) (d¹⁰), these complexes are typically diamagnetic and adopt a tetrahedral or, in some cases with additional coordinated solvent molecules, an octahedral geometry.

Platinum(II), with its d⁸ electron configuration, has a strong preference for square planar geometry. It would be expected to form a stable, neutral 1:2 complex, [Pt(C₁₁H₉ClNO)₂]. The synthesis would likely involve the reaction of a Pt(II) precursor, such as K₂[PtCl₄], with this compound.

Aluminum(III), a main group element, forms a very stable and well-known tris-chelate complex with 8-hydroxyquinoline, tris(8-hydroxyquinolinato)aluminum(III) (Alq₃), which is famous for its use in organic light-emitting diodes (OLEDs). scirp.orgscirp.org It is highly probable that this compound would form a similar 1:3 complex with aluminum(III), [Al(C₁₁H₉ClNO)₃]. The synthesis would typically involve the reaction of an aluminum salt, like aluminum chloride or aluminum isopropoxide, with three equivalents of the ligand. These complexes are generally octahedral and quite robust.

Analysis of Coordination Geometry and Stoichiometry in Metal Complexes

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is largely dictated by the charge of the metal ion and its coordination preferences. As a monoanionic ligand, n molecules of the deprotonated ligand are required to neutralize a metal ion with a +n charge, leading to neutral complexes.

The coordination geometry is determined by the electronic configuration and size of the central metal ion, as well as by the steric constraints imposed by the ligand. For first-row transition metals, various geometries are possible. For instance, Cu(II) complexes with substituted 8-hydroxyquinolines can be square planar or distorted octahedral. scirp.org Ni(II) complexes are often octahedral, while Co(II) can form both tetrahedral and octahedral complexes. scirp.org

Table 1: Expected Stoichiometry and Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Zn(II) | 1:2 | Tetrahedral or Octahedral |

| Pt(II) | 1:2 | Square Planar |

| Al(III) | 1:3 | Octahedral |

| Cu(II) | 1:2 | Square Planar or Distorted Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Fe(III) | 1:3 | Octahedral |

Solution State Stability and Reactivity of Metal-2-Chloro-5,7-dimethylquinolin-8-ol Complexes

The stability of metal complexes in solution is a critical parameter and is quantified by the formation or stability constant (K). Higher values of K indicate greater stability. The stability of metal-8-hydroxyquinolinate complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). rsc.org

The reactivity of these complexes in solution, such as ligand exchange reactions or redox processes, will also be influenced by the nature of the metal and the substituents on the ligand. The presence of the chloro-substituent could potentially offer a site for further chemical modification.

Computational and Theoretical Investigations of 2 Chloro 5,7 Dimethylquinolin 8 Ol

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in correlating the structural or property descriptors of chemical compounds with their biological activities. For a compound like 2-Chloro-5,7-dimethylquinolin-8-ol, a QSAR model would be invaluable in predicting its potential biological effects and guiding the synthesis of more potent analogues.

Derivation and Validation of Predictive Models

The development of a predictive QSAR model for this compound would hypothetically involve a series of well-defined steps. Initially, a dataset of quinoline (B57606) derivatives with experimentally determined biological activities would be compiled. The three-dimensional structures of these molecules, including this compound, would be generated and optimized using computational chemistry methods.

Subsequently, a wide array of molecular descriptors, encompassing electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) would then be employed to derive a mathematical equation linking these descriptors to the observed biological activity.

The robustness and predictive power of the resulting model would be rigorously assessed through internal and external validation techniques. This would involve cross-validation (e.g., leave-one-out) and the use of an external test set of compounds not used in the model's development. A statistically significant and validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives. A recent QSAR study on 8-Hydroxyquinoline (B1678124) and its chloro derivatives highlighted the potential of this approach in designing new compounds with enhanced anti-microbial activity. researchgate.net

Identification of Key Molecular Descriptors for Activity

A validated QSAR model would be crucial in identifying the key molecular features of this compound that govern its biological activity. These descriptors provide insight into the mechanism of action at a molecular level. Based on studies of similar quinoline derivatives, it is plausible that a combination of electronic and steric descriptors would be significant.

For instance, the electronic properties of the quinoline ring system, influenced by the chloro and hydroxyl substituents, would likely play a critical role. Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the electrostatic potential, would be indicative of the compound's reactivity and ability to participate in intermolecular interactions. Steric descriptors, reflecting the size and shape of the molecule, would also be important, particularly the spatial arrangement of the dimethyl and chloro substituents which could influence binding to a biological target.

A hypothetical data table illustrating the types of descriptors that would be analyzed is presented below.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Governs interactions with polar environments and binding sites. |

| HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. | |

| Atomic Charges | Indicates sites for electrostatic interactions. | |

| Steric | Molecular Volume | Influences the fit within a receptor pocket. |

| Surface Area | Affects solubility and interactions with biological membranes. | |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. |

Theoretical Simulations of Crystallographic Packing and Lattice Energies

Understanding the solid-state properties of a compound like this compound is fundamental for its characterization and formulation. Theoretical simulations can provide valuable insights into its crystal structure and the energetic forces that govern its stability.

The lattice energy, which is the energy released when gaseous ions form a solid crystal, is a critical measure of the stability of the crystal structure. This can be calculated using theoretical methods such as the Born-Haber cycle or by direct computation from the crystal structure using atom-atom potential methods. These calculations would quantify the strength of the intermolecular forces and provide a theoretical basis for the compound's melting point and solubility. While no specific data exists for this compound, studies on related quinoline derivatives have demonstrated the utility of these computational approaches in understanding their solid-state behavior.

A summary of the kind of data that would be generated from such theoretical simulations is provided in the table below.

| Parameter | Theoretical Method | Significance |

| Unit Cell Dimensions | X-ray Diffraction (hypothetical) / Crystal Structure Prediction | Defines the basic repeating unit of the crystal. |

| Space Group | X-ray Diffraction (hypothetical) / Crystal Structure Prediction | Describes the symmetry of the crystal lattice. |

| Intermolecular Interactions | DFT / Molecular Mechanics | Identifies the forces holding the crystal together (e.g., hydrogen bonds, π-π stacking). |

| Lattice Energy | Born-Haber Cycle / Atom-Atom Potential Methods | Quantifies the stability of the crystal lattice. |

Biological Activity and Pharmacological Potential of 2 Chloro 5,7 Dimethylquinolin 8 Ol and Its Derivatives

Antimicrobial Efficacy Assessment

Derivatives of the quinoline (B57606) scaffold have been investigated for their effectiveness against a range of microbial pathogens.

Antibacterial Activity Spectrum

The antibacterial potential of quinoline derivatives has been a subject of interest in the search for new antimicrobial agents. Studies have shown that certain halogenated 8-hydroxyquinoline (B1678124) (8-HQ) derivatives exhibit activity against Gram-positive bacteria. For instance, derivatives with a 5-chloro (5-Cl) and 5,7-dichloro (5,7-diCl) substitution pattern have demonstrated inhibitory effects against Staphylococcus aureus. nih.gov The nitrogen atom in the quinoline ring is thought to enhance the polarity and water solubility of these compounds, which are important factors for antibacterial action. nih.gov In a broader context, quinoline-2-one derivatives have also emerged as promising antibacterial agents, particularly against multidrug-resistant Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative, compound 6c from a study, showed significant activity with a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA. nih.gov

Antifungal Activity Profiles

The antifungal properties of substituted 8-quinolinols have been well-documented. Research has indicated that the nature and position of substituents on the quinoline ring play a crucial role in their fungitoxic activity. For example, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol have been identified as particularly potent antifungal agents against a variety of fungi, including Aspergillus niger, A. oryzae, and Trichophyton mentagrophytes. nih.gov In some cases, these 2-methyl analogues were found to be even more active than the corresponding 8-quinolinols without the methyl group. nih.gov

Another related compound, 5-chloro-7-iodo-8-hydroxyquinoline, also known as clioquinol, has demonstrated good antifungal activity. mdpi.com Its mechanism of action is thought to involve damaging the fungal cell wall. mdpi.com Studies have determined its minimum inhibitory concentration (MIC) to be 10 μg/mL against Phaeomoniella chlamydospora and 1 μg/mL against Phaeoacremonium aleophilum, two fungi associated with grapevine disease. mdpi.com Furthermore, sulfonic acid derivatives of 8-quinolinol, such as 7-chloro and 7-bromo-5-sulfonic acids, have shown notable fungal inhibition. nih.gov

Antitubercular Activity Evaluation

The search for novel treatments for tuberculosis (TB) has led to the investigation of various heterocyclic compounds. While direct studies on 2-Chloro-5,7-dimethylquinolin-8-ol are limited, related quinoline derivatives have been explored. Cloxyquine, or 5-chloro-8-hydroxyquinoline (B194070), is reported to have activity against Mycobacterium tuberculosis, including strains resistant to common first-line drugs. nih.gov The development of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the discovery of new therapeutic agents. nih.gov Research into other heterocyclic structures, such as indolizines, has identified compounds with significant inhibitory activity against both the H37Rv strain and clinical MDR isolates of M. tuberculosis. nih.gov For example, certain indolizine (B1195054) derivatives showed promising MIC values of 4 µg/mL against the H37Rv strain. nih.gov

Anticancer and Cytotoxic Properties

Quinoline derivatives are a prominent class of compounds investigated for their potential as anticancer agents due to their ability to inhibit various cellular processes involved in cancer progression. nih.govbrieflands.com

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

A significant body of research has demonstrated the in vitro cytotoxicity of various 2-chloro-quinoline derivatives against a wide range of human cancer cell lines.

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against several cancer cell lines. nih.gov Notably, some of these compounds displayed greater antiproliferative activity than the standard chemotherapeutic drugs 5-fluorouracil (B62378) and cisplatin (B142131). nih.gov

Similarly, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), a derivative of the natural alkaloid neocryptolepine, showed potent cytotoxicity against colorectal cancer cell lines. nih.gov

Other quinoline derivatives have also shown significant anticancer potential. For instance, 8-hydroxy-2-quinolinecarbaldehyde demonstrated notable cytotoxicity against a panel of human cancer cell lines, with a particularly strong effect on the Hep3B hepatocellular carcinoma cell line. nih.gov Glycoconjugates of 8-aminoquinoline (B160924) have also been synthesized and evaluated, with some showing considerable cytotoxicity against human colorectal carcinoma (HCT 116) and breast cancer (MCF-7) cell lines. mdpi.com

Interactive Table: In Vitro Cytotoxicity of 2-Chloro-quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Source |

|---|---|---|---|

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives (e.g., 3a1) | HepG2 (Liver) | Data not specified in abstract, but noted as highly active | nih.gov |

| SK-OV-3 (Ovarian) | Data not specified in abstract, but noted as highly active | nih.gov | |

| NCI-H460 (Lung) | Data not specified in abstract, but noted as highly active | nih.gov | |

| BEL-7404 (Liver) | Data not specified in abstract, but noted as highly active | nih.gov | |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116 (Colorectal) | Good cytotoxicity reported | nih.gov |

| Caco-2 (Colorectal) | Good cytotoxicity reported | nih.gov | |

| 8-Aminoquinoline Glycoconjugate (Compound 17) | HCT 116 (Colorectal) | 116.4 ± 5.9 | mdpi.com |

| MCF-7 (Breast) | 78.1 ± 9.3 | mdpi.com | |

| 8-Hydroxy-2-quinolinecarbaldehyde (Compound 3) | Hep3B (Liver) | 6.25 ± 0.034 µg/mL (MTS50) | nih.gov |

| MDA231 (Breast) | 12.5–25 µg/mL (MTS50) | nih.gov | |

| T-47D (Breast) | 12.5–25 µg/mL (MTS50) | nih.gov |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Note: Data is extracted from various studies and methodologies may differ.

Selectivity of Cytotoxicity Towards Non-Cancerous Cells

A critical aspect in the development of anticancer drugs is their selectivity, meaning their ability to kill cancer cells while sparing normal, healthy cells. Several studies on 2-chloro-quinoline derivatives have addressed this crucial parameter.

The novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives that showed potent anticancer activity were also found to exhibit much lower cytotoxicity against the normal human liver cell line HL-7702 when compared to cisplatin and 5-fluorouracil. nih.gov This suggests a favorable selectivity profile for these compounds.

Similarly, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was evaluated for its effect on the normal human intestinal epithelial cell line HIEC, where it showed selective cytotoxicity towards colorectal cancer cells. nih.gov

Glycoconjugates of 8-aminoquinoline also demonstrated improved selectivity for cancer cells over the healthy human dermal fibroblast cell line NHDF-Neo. mdpi.com This indicates that modifying the quinoline structure can enhance its cancer-targeting ability. The development of nanoparticles for drug delivery is another strategy to improve selectivity. For example, diselenide-containing paclitaxel (B517696) nanoparticles have shown a specific killing effect on cancer cells (HeLa, MCF7) with significantly less toxicity to normal cells (L929, BEAS-2B). nih.gov

Interactive Table: Selectivity of 2-Chloro-quinoline Derivatives

| Compound/Derivative | Non-Cancerous Cell Line | Observation | Source |

|---|---|---|---|

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | HL-7702 (Normal Liver) | Much lower cytotoxicity compared to 5-FU and cisplatin | nih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HIEC (Normal Intestinal Epithelial) | Selective cytotoxicity towards CRC cells reported | nih.gov |

| 8-Aminoquinoline Glycoconjugates (17 and 18) | NHDF-Neo (Normal Dermal Fibroblast) | Improved selectivity for cancer cells | mdpi.com |

Mechanism of Action Studies in Biological Systems

The biological activities of quinoline derivatives are underpinned by their ability to interact with and modulate various cellular components and pathways. Research into these mechanisms has unveiled specific molecular targets, enzyme inhibition capabilities, and roles in critical cellular processes such as apoptosis and cell cycle regulation.

Identification of Molecular Targets and Signaling Pathway Modulation

The efficacy of quinoline derivatives often stems from their interaction with specific molecular targets and their ability to modulate key signaling pathways. For instance, studies on quinoline-based compounds have identified potential dual-targeting capabilities. A hybrid compound incorporating a quinolone fragment linked to a quinoline core, designated as 5d, is suggested to target both bacterial LptA (Lipopolysaccharide Transport Protein A) and Topoisomerase IV proteins. nih.gov This dual-target mechanism is believed to contribute to its broad-spectrum antibacterial effects. nih.gov

In the context of cancer cell lines, related quinoline compounds like chloroquine (B1663885) have been shown to modulate critical signaling proteins. Chloroquine treatment in human breast cancer cells led to a decrease in the protein levels and activity of polo-like kinase 1 (Plk1), phosphorylated cell division cycle 25C (Cdc25C), phosphorylated extracellular signal-regulated kinase 1/2 (ERK1/2), and phosphorylated Akt. nih.gov The modulation of these pathways is central to its observed effects on cell proliferation and survival. nih.gov Furthermore, the Cell cycle and apoptosis regulator 2 (CCAR2) has emerged as a significant player in the DNA damage response (DDR). Upon genotoxic stress, CCAR2 is phosphorylated by the primary DDR kinases, ATM and ATR, which enhances its binding to and inhibition of the NAD+-dependent histone deacetylase SIRT1. nih.gov This inhibition subsequently promotes the activity of p53, a target of SIRT1, leading to p53-dependent apoptosis. nih.gov

Investigation of Enzyme Inhibition Mechanisms

The pharmacological potential of quinoline derivatives is also linked to their ability to inhibit specific enzymes. A series of ethyl 2-phenylthiomethyl 5-hydroxyindole-3-carboxylate derivatives, which share structural similarities with functionalized quinolines, were investigated as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. nih.gov Through systematic structural modifications, including the annelation of a benzene (B151609) ring to the indole (B1671886) core to create benzo[g]indole derivatives, compounds with potent 5-LOX inhibitory activity were developed. nih.gov

Detailed analysis of these benzo[g]indole derivatives revealed significant inhibitory potential, with some compounds showing pronounced efficacy in both cell-free and cellular assays. nih.gov

Table 1: 5-LOX Enzyme Inhibition by Benzo[g]indole Derivatives

| Compound | 5-LOX Inhibition (Cell-Free Assay, IC₅₀) | 5-LOX Product Synthesis Inhibition (Cellular Assay, IC₅₀) |

|---|---|---|

| 6f | 0.17 - 0.22 µM | 0.19 - 0.37 µM |

| 6g | 0.17 - 0.22 µM | Not specified |

| 6l | 0.17 - 0.22 µM | 0.19 - 0.37 µM |

Data sourced from a study on 2-phenylthiomethyl-benzoindole derivatives, which are structurally related to the quinoline class. nih.gov

Additionally, some of these compounds were identified as dual inhibitors of both 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), highlighting their potential as anti-inflammatory agents. nih.gov The broader class of 8-hydroxyquinolines has also been noted for its capacity to inhibit 2OG-dependent enzymes. nih.gov

Role in Apoptosis Induction and Cell Cycle Regulation

A significant aspect of the biological activity of quinoline derivatives is their ability to induce programmed cell death (apoptosis) and regulate the cell cycle in cancer cells. ijresm.com Chloroquine, a well-known quinoline derivative, has been demonstrated to decrease the viability of Bcap-37 human breast cancer cells in a concentration- and time-dependent manner. nih.gov This effect was directly correlated with an arrest of the cell cycle in the G2/M phase. nih.gov

The induction of apoptosis by chloroquine in these cells was marked by a significant decrease in the mitochondrial transmembrane potential, which subsequently led to the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Similarly, other studies on different classes of compounds have shown that G2/M phase arrest is a common mechanism for anticancer agents. mdpi.comcapes.gov.br This arrest is often a response to DNA damage, regulated by changes in the levels or phosphorylation state of key regulatory proteins. mdpi.com For instance, the chalcone (B49325) derivative 1C was found to induce G2/M arrest and apoptosis by generating reactive oxygen species (ROS), which in turn caused DNA damage and modulated the activity of proteins such as p21, PCNA, and the phosphorylation of Rb and Bad proteins. mdpi.com The protein CCAR2 also plays a role, as its inhibition of SIRT1 can promote the acetylation and activation of p53, a crucial factor in inducing apoptosis following DNA damage. nih.gov

DNA and Protein Binding Investigations

The mechanism of action for some quinoline-related compounds involves direct interaction with DNA and the modulation of DNA-protein binding. Studies on 2-Chloro-2'-deoxyadenosine (CldAdo, Cladribine), an antileukemic nucleoside analog, provide a clear example. After being phosphorylated, CldAdo can be incorporated into DNA. nih.govnih.gov The presence of its chlorine atom, which projects into the minor groove of the DNA helix, was hypothesized to affect interactions with DNA-binding proteins. nih.gov

Investigations using mobility shift assays focused on the binding of the human TATA-binding protein (TBP) to TATA promoter sequences containing the 2-chloro-2'-deoxyadenosine monophosphate (CldAMP) analog. nih.gov The results showed that the substitution of dAMP with CldAMP within the TATA sequence decreased the in vitro binding of TBP by approximately 30% to 55%, depending on the specific location of the substitution. nih.gov However, once the TBP-DNA complex was formed, it exhibited greater resistance to polyanions, suggesting that the chlorine substitution enhanced the stability of the complex. nih.gov Furthermore, protease exposure studies indicated that the conformation of TBP was altered when bound to the CldAMP-substituted DNA compared to the control. This altered conformation also diminished the subsequent binding of transcription factor IIB to the TBP-DNA complex. nih.gov These findings suggest that the incorporation of such analogs into eukaryotic promoter sequences disrupts normal TBP binding interactions, including recognition, stability, and protein conformation. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological potency of quinoline derivatives is highly dependent on their chemical structure, specifically the nature and position of various substituents on the quinoline core. Elucidating these structure-activity relationships (SAR) is crucial for designing new compounds with enhanced efficacy and selectivity.

Influence of Substituent Nature and Position on Biological Activity

SAR studies have revealed several key trends regarding the influence of substituents on the biological activity of quinoline and related heterocyclic derivatives.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Quinoline and Related Derivatives

| Compound Class | Substituent/Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Quinoxaline (B1680401) Derivatives | Electron-releasing group (OCH₃) vs. Electron-withdrawing group (Cl) | Replacement of OCH₃ with Cl decreases anticancer activity. | mdpi.com |

| Cyano (CN) group on aliphatic chain | Essential for anticancer activity. | mdpi.com | |

| Ester (COOC₂H₅) vs. Hydrazide (CONHNH₂) | Replacement of ester with hydrazide group decreases anticancer activity. | mdpi.com | |

| 8-Hydroxyquinoline Derivatives | Substituents on the anilide ring | Antiviral activity is influenced by increasing the electron-withdrawing properties of substituents. | nih.gov |

| Halogen atoms at positions 4, 6, and 9 | Increases lipophilicity. 6-chloro analogues showed the highest anticancer activity. | nih.gov | |